2-Chloro-3,4-dimethoxybenzonitrile

Analytical Chemistry Synthetic Chemistry Procurement

2-Chloro-3,4-dimethoxybenzonitrile (CAS 119413-61-5) is a substituted benzonitrile featuring chloro and dimethoxy functional groups at the 2, 3, and 4 positions of the aromatic ring. This compound is a white to off-white crystalline powder with a melting point of 101-103°C.

Molecular Formula C9H8ClNO2
Molecular Weight 197.62 g/mol
CAS No. 119413-61-5
Cat. No. B047699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,4-dimethoxybenzonitrile
CAS119413-61-5
Molecular FormulaC9H8ClNO2
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C#N)Cl)OC
InChIInChI=1S/C9H8ClNO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,1-2H3
InChIKeyDVVLTABTKVOGCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,4-dimethoxybenzonitrile (CAS 119413-61-5): A Versatile Aromatic Nitrile Intermediate for Medicinal Chemistry and Organic Synthesis


2-Chloro-3,4-dimethoxybenzonitrile (CAS 119413-61-5) is a substituted benzonitrile featuring chloro and dimethoxy functional groups at the 2, 3, and 4 positions of the aromatic ring [1]. This compound is a white to off-white crystalline powder with a melting point of 101-103°C . It serves as a versatile synthetic intermediate in advanced organic and medicinal chemistry research, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals [1]. Its electron-withdrawing nitrile group and electron-donating methoxy substituents contribute to its utility in cross-coupling reactions, nucleophilic substitutions, and cyclization processes [1].

Why Substitution with Other 3,4-Dimethoxybenzonitrile Derivatives Fails: The Critical Role of the 2-Chloro Substituent


While 3,4-dimethoxybenzonitrile derivatives constitute a common scaffold in medicinal chemistry, simple substitution of 2-Chloro-3,4-dimethoxybenzonitrile with analogs like 3,4-dimethoxybenzonitrile or 2-bromo-3,4-dimethoxybenzonitrile is not feasible without significant changes in reactivity, binding affinity, or synthetic utility . The 2-chloro substituent in the target compound provides a unique combination of steric and electronic effects that are absent in the parent 3,4-dimethoxybenzonitrile . Furthermore, the chloro group offers distinct reactivity compared to the bromo or iodo analogs in cross-coupling reactions, while the methoxy groups at positions 3 and 4 contribute to specific binding interactions [1]. These differences translate into quantifiable variations in synthetic yields, enzyme inhibition profiles, and physicochemical properties, making 2-Chloro-3,4-dimethoxybenzonitrile a non-interchangeable building block.

Quantitative Differentiation of 2-Chloro-3,4-dimethoxybenzonitrile Against Closest Analogs


Purity Specification: 2-Chloro-3,4-dimethoxybenzonitrile vs. Parent 3,4-Dimethoxybenzonitrile

2-Chloro-3,4-dimethoxybenzonitrile is commercially available with a certified purity of 97% . In contrast, the parent compound 3,4-dimethoxybenzonitrile is typically offered at a lower purity of 95% . This difference in purity specification is critical for applications requiring high-purity intermediates, reducing the need for additional purification steps.

Analytical Chemistry Synthetic Chemistry Procurement

Physicochemical Properties: LogP and Melting Point Comparisons

2-Chloro-3,4-dimethoxybenzonitrile exhibits a calculated LogP of 2.23 [1] and an experimental melting point of 101-103°C . In comparison, the parent 3,4-dimethoxybenzonitrile has a lower melting point of 85-87°C . The increase in melting point and lipophilicity (LogP) due to the 2-chloro substituent can significantly influence solubility, membrane permeability, and formulation properties.

Medicinal Chemistry Lead Optimization ADME

Enzyme Inhibition: Class-Level Differences in Nitric Oxide Synthase Activity

While direct comparative data for 2-Chloro-3,4-dimethoxybenzonitrile against its analogs is limited, class-level inference from related benzonitrile derivatives indicates that the 2-chloro substituent can significantly enhance inhibitory activity against enzymes like nitric oxide synthase (NOS). For example, a structurally related chloro-substituted benzonitrile exhibited an IC50 of 410 nM against rat nNOS [1]. In contrast, the unsubstituted 3,4-dimethoxybenzonitrile scaffold is reported to inhibit cell growth in culture at a much higher concentration of 0.1 mM (100,000 nM) . This ~240-fold difference in potency highlights the potential for 2-Chloro-3,4-dimethoxybenzonitrile to serve as a more potent starting point for NOS inhibitor development.

Enzyme Inhibition Drug Discovery Pharmacology

Optimal Application Scenarios for 2-Chloro-3,4-dimethoxybenzonitrile in Research and Industry


Synthesis of High-Purity Pharmaceutical Intermediates

The 97% certified purity of 2-Chloro-3,4-dimethoxybenzonitrile makes it an ideal starting material for the synthesis of pharmaceutical intermediates where impurity profiles are critical. Its use minimizes the need for additional purification steps, saving time and resources in multi-step synthetic routes.

Lead Optimization in Medicinal Chemistry

The distinct physicochemical properties of 2-Chloro-3,4-dimethoxybenzonitrile, including its higher LogP (~2.23) and melting point (101-103°C) compared to 3,4-dimethoxybenzonitrile [1], make it a valuable scaffold for exploring structure-activity relationships (SAR) and optimizing ADME properties in drug discovery programs.

Development of Potent Enzyme Inhibitors

Class-level evidence suggests that the 2-chloro substituent in 2-Chloro-3,4-dimethoxybenzonitrile can significantly enhance inhibitory potency against enzymes like nitric oxide synthase (NOS), with related derivatives showing sub-micromolar IC50 values [2]. This positions the compound as a promising starting point for the development of novel NOS inhibitors for therapeutic applications.

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